2,6-Dimethoxypyrimidine-4-carbonitrile
Description
Historical Context of Pyrimidine (B1678525) Chemistry and its Evolution
The journey of pyrimidine chemistry began in the 19th century, with the first isolation of a pyrimidine derivative, alloxan, by Brugnatelli in 1818 through the oxidation of uric acid. However, it was not until 1879 that the first laboratory synthesis of a pyrimidine was achieved by Grimaux, who prepared barbituric acid. The term "pyrimidine" itself was coined by Pinner in 1884, reflecting its structural relationship to pyridine (B92270) and amidine.
The fundamental breakthrough in understanding the significance of pyrimidines came with the discovery of the nucleobases cytosine, thymine (B56734), and uracil (B121893), which are integral components of nucleic acids, DNA, and RNA. This discovery cemented the central role of pyrimidines in the chemistry of life. The elucidation of the double helix structure of DNA further highlighted the importance of the specific hydrogen bonding patterns between pyrimidine and purine (B94841) bases. Over the decades, research has expanded from these natural pyrimidines to a vast array of synthetic derivatives, driven by their diverse applications in medicine and materials science.
The Pyrimidine Nucleus as a Privileged Scaffold in Chemical Sciences
The pyrimidine ring is classified as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new therapeutic agents. The versatility of the pyrimidine core allows for structural modifications at its various positions (2, 4, 5, and 6), enabling chemists to fine-tune the pharmacological properties of the resulting molecules.
The significance of this scaffold is evidenced by the wide range of biological activities exhibited by pyrimidine derivatives, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. researchgate.net For instance, the pyrimidine core is found in numerous approved drugs, such as the anti-HIV agent Zidovudine and various barbiturates used as central nervous system depressants. Its ability to mimic the structure of natural nucleobases allows pyrimidine-based drugs to interfere with biological processes, a strategy widely used in cancer chemotherapy.
Position of 2,6-Dimethoxypyrimidine-4-carbonitrile within Contemporary Heterocyclic Research
This compound is a specific derivative within the vast family of pyrimidines. Its structure features two methoxy (B1213986) groups at positions 2 and 6, and a nitrile (carbonitrile) group at position 4. These functional groups provide potential sites for further chemical transformations, making it a potentially useful building block in organic synthesis. The nitrile group, for example, can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a variety of other derivatives.
While detailed research findings specifically on the synthesis, reactivity, and direct applications of this compound are not extensively documented in publicly available scientific literature, its structural motifs are present in molecules of significant interest. For instance, pyrimidine-carbonitrile derivatives are explored for their potential as selective COX-2 inhibitors and as A1 adenosine (B11128) receptor antagonists, which are targets for anti-inflammatory and various other therapeutic agents. researchgate.netnih.gov The presence of the dimethoxy-pyrimidine core is also a feature in intermediates for sulfonylurea herbicides. google.com
Given the limited specific research on this compound, it is primarily recognized as a chemical intermediate, available commercially for researchers to use in the synthesis of more complex, target-oriented molecules. glpbio.com Its value lies in its potential as a starting material for creating new compounds that may be investigated for biological activity or for applications in materials science.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 100868-70-0 | glpbio.com |
| Molecular Formula | C₇H₇N₃O₂ | easycdmo.com |
| Molecular Weight | 165.15 g/mol | easycdmo.com |
| IUPAC Name | This compound | glpbio.com |
| InChI Key | CSGNNPXFMPVTKJ-UHFFFAOYSA-N | glpbio.com |
| Physical Form | Solid | glpbio.com |
| Storage Temperature | 2-8°C, Sealed in dry conditions | glpbio.com |
| Topological Polar Surface Area (TPSA) | 68.03 Ų (Calculated) | easycdmo.com |
| Consensus Log Po/w | 0.66 (Predicted) | easycdmo.com |
Spectroscopic Data for this compound
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the connectivity of atoms, the functional groups present, and the exact molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
For the analogue 2-amino-4,6-dimethoxypyrimidine (B117758) , the ¹H NMR spectrum typically shows distinct signals for the methoxy protons, the pyrimidine ring proton, and the amino protons. chemicalbook.comnih.gov The two methoxy groups (-OCH₃) are chemically equivalent and appear as a single sharp peak, while the proton at the C5 position of the pyrimidine ring appears as a singlet. The amino group (-NH₂) protons also typically present as a singlet. chemicalbook.com
In the case of 2-chloro-4,6-dimethoxypyrimidine , a similar pattern is observed, with signals corresponding to the methoxy groups and the C5-proton, but lacking the amino group signal. chemicalbook.com
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For pyrimidine derivatives, distinct signals are expected for the carbon atoms of the methoxy groups, as well as for each carbon in the pyrimidine ring. organicchemistrydata.orggoogle.com The carbon attached to the nitrile group in this compound would appear in a characteristic downfield region.
Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for Analogues Data for 2-amino-4,6-dimethoxypyrimidine is presented as a representative analogue.
| Compound | Nucleus | Chemical Shift (δ) ppm | Assignment |
|---|---|---|---|
| 2-Amino-4,6-dimethoxypyrimidine | ¹H NMR | ~5.3 | Singlet, 1H (C5-H) |
| ~3.8 | Singlet, 6H (2 x -OCH₃) | ||
| ¹³C NMR | ~171, ~165, ~70 | Pyrimidine ring carbons | |
| ~54 | Methoxy carbons (-OCH₃) |
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For This compound , the IR spectrum is expected to show characteristic absorption bands for the C≡N (nitrile) stretch, C-O (ether) stretches of the methoxy groups, C=N and C=C stretches of the pyrimidine ring, and C-H stretches.
General IR spectral data for related pyrimidine derivatives show characteristic frequencies that support the presence of these functional groups. researchgate.net For instance, the nitrile group (C≡N) typically exhibits a sharp, medium-intensity absorption band in the range of 2260-2220 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyrimidine ring are expected in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the dimethoxy groups would likely appear as strong bands between 1300-1000 cm⁻¹.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretch | 2260 - 2220 (sharp, medium) |
| Aromatic Ring (C=C, C=N) | Stretches | 1600 - 1450 |
| Ether (Ar-O-CH₃) | Asymmetric & Symmetric Stretches | ~1250 and ~1040 |
| Alkyl/Aryl C-H | Stretches | 3100 - 2850 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula.
The molecular formula for This compound is C₇H₇N₃O₂. Its calculated monoisotopic mass is 165.05383 Da. uni.lu HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. For the analogue 4-amino-2,6-dimethoxypyrimidine (B1265686) , the exact mass is 155.0695 Da, corresponding to the formula C₆H₉N₃O₂. ufz.de
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and detailed information about its packing in the solid state, including intermolecular interactions like hydrogen bonding. While the crystal structure for this compound itself is not detailed in the provided search results, extensive studies have been conducted on its amino-analogue, 2-amino-4,6-dimethoxypyrimidine, and its salts.
Single-Crystal X-ray Diffraction Studies of 2-amino-4,6-dimethoxypyrimidinium salts and related structures
Table 3: Crystallographic Data for 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₁₀N₃O₂⁺ · C₅H₃O₂S⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.7335 (3) |
| b (Å) | 7.6307 (4) |
| c (Å) | 25.0638 (10) |
| β (°) | 93.928 (4) |
| Volume (ų) | 1284.78 (10) |
| Z | 4 |
Analysis of Hydrogen-Bonding Networks and Supramolecular Interactions
The solid-state architecture of pyrimidine analogues is often governed by a complex network of hydrogen bonds and other non-covalent interactions, such as π–π stacking. In the crystal structures of 2-amino-4,6-dimethoxypyrimidinium salts, the amino group and the protonated ring nitrogen are key hydrogen bond donors.
In the case of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate , the cation and anion interact through a pair of N—H⋯O hydrogen bonds, which forms a characteristic R²₂(8) ring motif. nih.govresearchgate.net These motifs are further linked into a larger DDAA (Donor-Donor-Acceptor-Acceptor) array through additional hydrogen bonds. nih.govscienceopen.com The stability of the crystal packing is further enhanced by π–π stacking interactions between adjacent pyrimidine rings, with a reported centroid-to-centroid distance of 3.4689 (12) Å. nih.govresearchgate.net These interactions create a robust three-dimensional supramolecular assembly.
Similarly, in co-crystals with carboxylic acids, such as with anthranilic acid, the 2-amino-4,6-dimethoxypyrimidine molecules interact via N—H⋯O and O—H⋯N hydrogen bonds, also forming the R²₂(8) motif. This demonstrates the robustness of this particular hydrogen-bonding pattern in the self-assembly of aminopyrimidine derivatives.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxypyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-11-6-3-5(4-8)9-7(10-6)12-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGNNPXFMPVTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Crystallographic Characterization of 2,6 Dimethoxypyrimidine 4 Carbonitrile and Its Analogues
Crystallographic Characterization
While specific experimental crystallographic data for 2,6-dimethoxypyrimidine-4-carbonitrile is not publicly available, an examination of its close analogues provides considerable insight into the nature and significance of π–π stacking within this class of compounds. The presence of electron-donating methoxy (B1213986) groups and the electron-withdrawing nitrile group in the target compound suggests a predisposition towards the formation of stable π–π stacked structures, a common feature observed in many pyrimidine-based systems.
Detailed crystallographic studies of several analogues of this compound reveal the prevalence and characteristics of these interactions. For instance, in the crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate , the pyrimidine (B1678525) rings participate in significant π–π stacking. nih.gov These interactions link complementary DDAA (donor-donor-acceptor-acceptor) arrays, which are formed by hydrogen bonds, into an extended three-dimensional network. nih.gov The observed interplanar distance between the pyrimidine rings is 3.356 Å, with a centroid-to-centroid distance of 3.4689 (12) Å and a slip angle of 14.68°. nih.gov These values are indicative of a substantial and stabilizing face-to-face stacking arrangement.
Similarly, the crystal structure of 4-amino-2,6-dimethoxypyrimidine (B1265686) is characterized by hydrogen-bonded sheets that are further reinforced by aromatic π–π stacking interactions. researchgate.netst-andrews.ac.uk This interplay between strong hydrogen bonds and weaker π–π stacking is a common motif in the crystal engineering of nitrogen-containing heterocyclic compounds. In the case of 2-amino-4-methoxy-6-methylpyrimidine , molecules are linked by hydrogen bonds to form chains, which are then organized into sheets through aromatic π–π stacking. nih.gov
Another illustrative example is found in the salt 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate . Here, π–π stacking interactions occur between the pyrimidinium and thiophene (B33073) rings, with an interplanar distance of 3.4188 (10) Å and a centroid-to-centroid distance of 3.5414 (13) Å. nih.gov These interactions play a key role in connecting parallel inversion-related sheets into double layers. nih.gov
The data from these analogues strongly suggest that the crystalline architecture of this compound is likely to be significantly influenced by π–π stacking interactions. The electron-rich nature of the dimethoxy-substituted pyrimidine ring, coupled with the planar geometry, provides a favorable scaffold for such stacking motifs.
The following table summarizes the key π–π stacking parameters observed in the crystal structures of selected analogues of this compound.
| Compound Name | Interacting Rings | Interplanar Distance (Å) | Centroid-to-Centroid Distance (Å) | Slip Angle (°) | Reference |
| 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate | Pyrimidine-Pyrimidine | 3.356 | 3.4689 (12) | 14.68 | nih.gov |
| 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate | Pyrimidinium-Thiophene | 3.4188 (10) | 3.5414 (13) | 18.0 | nih.gov |
Computational and Theoretical Studies on 2,6 Dimethoxypyrimidine 4 Carbonitrile and Pyrimidine Scaffolds
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for elucidating the electronic structure and properties of pyrimidine (B1678525) derivatives. rsc.orgplu.mx These calculations provide detailed information about molecular geometry, charge distribution, and frontier molecular orbitals, which are crucial for predicting chemical reactivity and intermolecular interactions.
For a molecule like 2,6-Dimethoxypyrimidine-4-carbonitrile, DFT calculations can predict key electronic parameters. The presence of electron-donating methoxy (B1213986) groups (-OCH3) at positions 2 and 6, and an electron-withdrawing nitrile group (-CN) at position 4, creates a unique electronic profile. The methoxy groups increase the electron density on the pyrimidine ring, while the nitrile group withdraws it. This push-pull electronic arrangement significantly influences the molecule's dipole moment and polarizability.
Studies on structurally related pyrimidine-5-carbonitrile derivatives have shown a high correlation between ionization potentials calculated by DFT and their biological activities. nih.govnih.gov For instance, compounds with a more positive ionization potential have demonstrated enhanced analgesic properties. nih.govnih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the charge transfer characteristics and the molecule's susceptibility to nucleophilic and electrophilic attack. The Molecular Electrostatic Potential (MEP) surface is another valuable tool, as it visualizes the charge distribution and helps identify regions prone to electrostatic interactions. rsc.org
Table 1: Representative Quantum Chemical Descriptors for Pyrimidine Derivatives
| Descriptor | Typical Value Range for Pyrimidine Derivatives | Significance |
| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 4.0 to 6.0 eV | Relates to chemical stability and reactivity; a smaller gap implies higher reactivity. |
| Dipole Moment | 2.0 to 5.0 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Note: The values presented are illustrative and can vary based on the specific substituents on the pyrimidine ring and the computational method used.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in studying the interactions of pyrimidine derivatives with biological macromolecules. tandfonline.comnih.gov These methods are fundamental in drug discovery for predicting the binding affinity and mode of interaction of a ligand with a target protein.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. For a compound like this compound, docking studies could be employed to explore its potential as an inhibitor for various enzymes, such as kinases or dihydrofolate reductase, where pyrimidine scaffolds are known to be active. mdpi.com The docking results would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the protein.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-receptor complex over time, offering insights into its stability and conformational changes. tandfonline.comnih.gov For pyrimidine derivatives, MD simulations can be used to refine the binding poses obtained from docking and to calculate binding free energies, which provide a more accurate estimation of the binding affinity. tandfonline.com These simulations can reveal the role of solvent molecules and the flexibility of both the ligand and the protein in the binding process.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Pyrimidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for activity and to predict the potency of new analogs. nih.govacs.org
These models generate contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen bonding fields are favorable or unfavorable for biological activity. nih.gov For a scaffold like this compound, QSAR studies could guide the modification of substituents to enhance a desired biological effect.
Pharmacophore modeling is another crucial technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target. nih.govbenthamdirect.com A pharmacophore model for a series of active pyrimidine derivatives can be used as a 3D query to screen large compound libraries for new potential hits. tandfonline.com For instance, a pharmacophore model for Janus kinase 2 (JAK2) inhibitors containing a pyrimidine ring has been developed to identify novel potent compounds.
Table 2: Key Pharmacophoric Features Often Found in Active Pyrimidine Derivatives
| Feature | Description | Potential Role of this compound |
| Hydrogen Bond Acceptor | Nitrogen atoms in the pyrimidine ring, oxygen atoms of methoxy groups, nitrogen of the nitrile group. | The nitrogen atoms in the pyrimidine ring and the nitrile group can act as hydrogen bond acceptors. |
| Hydrogen Bond Donor | Amine or hydroxyl substituents (not present in the title compound). | Not a primary feature of the parent compound, but could be introduced through modification. |
| Aromatic Ring | The pyrimidine ring itself. | The pyrimidine ring can engage in π-π stacking interactions with aromatic residues in a binding site. nih.gov |
| Hydrophobic Group | Alkyl or aryl substituents. | The methoxy groups contribute to the hydrophobic character of the molecule. |
Integration of Artificial Intelligence in Reaction Design and Predictive Chemistry
Chemical Reactivity and Derivatization Strategies for 2,6 Dimethoxypyrimidine 4 Carbonitrile
Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring is inherently electron-deficient, which generally makes it resistant to electrophilic aromatic substitution. However, the presence of two strong electron-donating methoxy (B1213986) groups at the C2 and C6 positions increases the electron density of the ring, making it more susceptible to attack by electrophiles. These methoxy groups act as ortho-para directors. In this specific molecule, the only unsubstituted position on the ring is C5. The C5 position is ortho to the C6-methoxy group and para to the C2-methoxy group, and it is also meta to the deactivating nitrile group. This alignment strongly activates the C5 position for electrophilic attack.
Research on similarly substituted pyrimidines confirms this reactivity. For instance, chlorination of 4,6-dimethoxy-2-(methylthio)pyrimidine with N-chlorosuccinimide (NCS) occurs at the 5-position. researchgate.net This suggests that 2,6-dimethoxypyrimidine-4-carbonitrile would likely undergo halogenation, nitration, or sulfonation regioselectively at the C5 position.
Table 1: Influence of Substituents on Electrophilic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Methoxy | C2 | Electron-donating | Ortho, Para (activates C5) |
| Carbonitrile | C4 | Electron-withdrawing | Meta (deactivates C5) |
Nucleophilic Transformations Involving the Carbonitrile Moiety
The carbonitrile (nitrile) group is a versatile functional group that readily undergoes nucleophilic attack at the electrophilic carbon atom. libretexts.org This allows for its conversion into several other important functional groups, providing a primary route for derivatization.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. chemistrysteps.com The reaction proceeds through an intermediate amide, which is then further hydrolyzed. libretexts.org Treating this compound with aqueous acid (like H₂SO₄) and heat would produce 2,6-dimethoxypyrimidine-4-carboxylic acid. libretexts.org
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org The resulting product from the reduction of this compound would be (2,6-dimethoxypyrimidin-4-yl)methanamine.
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. chemistrysteps.comlibretexts.org For example, reacting this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would yield 1-(2,6-dimethoxypyrimidin-4-yl)ethan-1-one.
Table 2: Summary of Nucleophilic Transformations of the Carbonitrile Group
| Reaction | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Amide | Carboxylic Acid |
| Reduction | 1. LiAlH₄ 2. H₂O | Imine Anion | Primary Amine |
Chemical Modifications and Interconversions of Methoxy Substituents
The methoxy groups on the pyrimidine ring are generally stable and less susceptible to hydrolysis compared to halogen or nitro substituents. However, they are central to the synthesis and derivatization of this compound class.
The most common strategy for introducing these groups involves the nucleophilic substitution of a more labile leaving group, typically a halogen, on a pyrimidine precursor. For example, the synthesis of 4-amino-2,6-dimethoxypyrimidine (B1265686) often starts from 2,4,6-trichloropyrimidine, where the chloro groups are sequentially replaced. google.comresearchgate.net This highlights that a key derivatization strategy involves using precursors like 2,6-dichloro- or 2,6-dibromopyrimidine-4-carbonitrile and reacting them with various nucleophiles (alkoxides, amines, thiolates) to generate a library of analogues.
While direct substitution of the methoxy groups is challenging, they can be cleaved under harsh conditions using reagents like boron tribromide (BBr₃) or strong acids to yield the corresponding hydroxypyrimidines (pyrimidinones). This provides a pathway to 2,6-dihydroxy-pyrimidine-4-carbonitrile, which can then be re-alkylated or further functionalized.
Regioselective Transformations for Diverse Analogues
The term regioselective describes reactions that favor the formation of one constitutional isomer over others. The inherent electronic properties of this compound make it an excellent substrate for regioselective transformations.
Ring vs. Substituent Reactivity: Due to the electron-donating methoxy groups, the pyrimidine ring itself is deactivated towards nucleophilic aromatic substitution. This selectively channels nucleophilic attacks to the carbonitrile carbon, as detailed in section 5.2. Conversely, electrophilic attack is directed specifically to the C5 position of the ring, as discussed in section 5.1.
Sequential Reactions: The distinct reactivity of each functional group allows for multi-step, regioselective syntheses. For instance, one could first reduce the nitrile to an amine with LiAlH₄. The resulting aminomethyl group could then be acylated or alkylated. Subsequently, an electrophile could be introduced at the C5 position of the pyrimidine ring. This stepwise approach, leveraging the predictable reactivity at each site, is a powerful strategy for generating diverse and complex analogues from the parent molecule. Studies on related substituted pyrimidines have demonstrated the utility of sequential SₙAr reactions to build molecular diversity with high regiochemical control. researchgate.netresearchgate.net
Advanced Research Applications of Pyrimidine Carbonitriles and the 2,6 Dimethoxypyrimidine Scaffold
Precursors in Organic Synthesis and Fine Chemicals Production
The 2,6-dimethoxypyrimidine core is a valuable building block in organic synthesis, primarily as an intermediate in the production of more complex molecules. While specific examples detailing the use of 2,6-dimethoxypyrimidine-4-carbonitrile as a starting material are not extensively documented, the synthesis of its close derivatives, such as 2-amino-4,6-dimethoxypyrimidine (B117758), is well-established and highlights the importance of the core structure.
For instance, a common route to amino-substituted dimethoxypyrimidines involves the cyclization of a three-carbon component with a source of the N-C-N fragment, followed by methylation. One patented method describes the synthesis of 4-amino-2,6-dimethoxypyrimidine (B1265686) starting from cyanoacetate (B8463686) and urea. google.comgoogle.com This process first involves a cyclization reaction to form 4-amino-2,6(1H,3H)-pyrimidinedione, which is then methylated to yield the final product. google.com The use of cyanoacetate as a precursor underscores the relevance of the carbonitrile functionality in constructing the pyrimidine (B1678525) ring.
Similarly, malononitrile, a dinitrile, is employed as a starting material in other synthetic routes to produce 2-amino-4,6-dimethoxypyrimidine, a key intermediate for various agrochemicals. google.com These syntheses demonstrate the utility of nitrile-containing precursors in building the pyrimidine scaffold, which is then further functionalized.
Potential in Advanced Materials Development (e.g., Molecular Wires, Light-Emitting Devices)
Pyrimidine derivatives are recognized for their potential in the field of advanced materials, particularly in organic light-emitting devices (OLEDs). The electron-deficient nature of the pyrimidine ring makes it an excellent component for electron-transporting materials and as a building block in fluorescent and phosphorescent emitters.
While specific research on this compound in this context is not prominent, the broader class of pyrimidine-based molecules is actively investigated. For example, pyrimidine rings are incorporated into the structure of various organic electronic devices. The carbon-nitrogen double bonds in the pyrimidine ring contribute to its strong electron-accepting properties, a desirable characteristic for materials used in electron transport layers of OLEDs.
Contributions to Polymer Chemistry and Supramolecular Assemblies
The structural rigidity and potential for intermolecular interactions make pyrimidine derivatives interesting candidates for applications in polymer chemistry and the construction of supramolecular assemblies. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating the formation of well-ordered, self-assembled structures.
Although direct polymerization or supramolecular assembly of this compound is not a widely reported area of research, the fundamental ability of pyrimidines to form predictable intermolecular hydrogen bonds is a key aspect of their chemistry. This property is crucial for creating complex, functional architectures in supramolecular chemistry.
Role as Synthetic Intermediates for Bioactive Compounds
Beyond agrochemicals, the pyrimidine framework is a common feature in many biologically active molecules, and pyrimidine carbonitriles are valuable intermediates in their synthesis. For example, various 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles have been synthesized and tested for their antimicrobial properties.
Metabolic Pathways and Biochemical Relevance of the Pyrimidine Nucleus
Overview of Pyrimidine (B1678525) Biosynthesis Pathways
The synthesis of pyrimidine nucleotides, the active form of pyrimidines in the cell, occurs through two primary routes: the de novo pathway and the salvage pathway.
The de novo biosynthesis pathway constructs the pyrimidine ring from simpler precursor molecules. This multi-step process begins with bicarbonate and the amide nitrogen from glutamine. In prokaryotes, six enzymatic steps are involved, culminating in the synthesis of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides. In eukaryotes, the first three enzymatic activities—carbamoyl (B1232498) phosphate (B84403) synthetase, aspartate transcarbamoylase, and dihydroorotase—are consolidated into a single multifunctional protein known as CAD. The subsequent steps, catalyzed by dihydroorotate (B8406146) dehydrogenase (DHODH) and UMP synthase (which contains orotate (B1227488) phosphoribosyltransferase and OMP decarboxylase activities), lead to the formation of UMP. From UMP, further enzymatic modifications produce other essential pyrimidine nucleotides like UTP, CTP, and, via a separate branch, the deoxyribonucleotide dTTP required for DNA synthesis.
Table 1: Key Enzymes in De Novo Pyrimidine Biosynthesis
| Enzyme | Function | Pathway Location |
| Carbamoyl Phosphate Synthetase II (CPSII) | Catalyzes the initial rate-limiting step using glutamine, ATP, and bicarbonate. | Cytosol (in eukaryotes) |
| Aspartate Transcarbamoylase (ATCase) | Combines carbamoyl phosphate with aspartate. | Cytosol (in eukaryotes) |
| Dihydroorotase (DHO) | Catalyzes the cyclization to form dihydroorotate. | Cytosol (in eukaryotes) |
| Dihydroorotate Dehydrogenase (DHODH) | Oxidizes dihydroorotate to orotate. | Inner mitochondrial membrane |
| UMP Synthase | A bifunctional enzyme that converts orotate to UMP. | Cytosol |
| CTP Synthase | Converts UTP to CTP. | Cytosol/Nucleus |
| Ribonucleotide Reductase (RNR) | Converts ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). | Cytosol |
| Thymidylate Synthase (TS) | Methylates dUMP to produce dTMP (thymidylate). | Cytosol/Nucleus |
Pyrimidine Degradation and Salvage Pathways
To maintain homeostasis, cells utilize both degradation and salvage pathways to manage the intracellular pool of pyrimidines.
The pyrimidine salvage pathway is a recycling route that reclaims pyrimidine bases and nucleosides from the breakdown of nucleic acids or from extracellular sources. This pathway is less energy-intensive than de novo synthesis. Key enzymes in this process include pyrimidine phosphorylases, such as thymidine (B127349) phosphorylase and uridine phosphorylase, which convert bases to nucleosides, and nucleoside kinases, like thymidine kinase, which phosphorylate nucleosides to form nucleotides that can re-enter metabolic pools.
Conversely, the pyrimidine degradation (catabolic) pathway breaks down pyrimidine bases into simpler, excretable molecules. This three-step reductive pathway is conserved from bacteria to humans. Uracil (B121893) and thymine (B56734) are catabolized in the liver through the action of dihydropyrimidine (B8664642) dehydrogenase (DPD), dihydropyrimidinase (DHP), and β-ureidopropionase (β-UP). The end products are β-alanine (from uracil and cytosine) and β-aminoisobutyrate (from thymine), which can be further metabolized or excreted.
Enzymatic Regulation of Pyrimidine Metabolism in Cellular Systems
The intricate balance of pyrimidine pools is maintained through tight enzymatic regulation, primarily via allosteric feedback mechanisms. In bacteria, the pathway is often regulated at the level of aspartate transcarbamoylase (ATCase), which is inhibited by the end-product CTP and activated by ATP.
In mammalian cells, the primary regulatory point is the cytosolic enzyme carbamoyl phosphate synthetase II (CPSII), the first committed step of the de novo pathway. CPSII is allosterically inhibited by the downstream product UTP, creating a feedback loop that halts pyrimidine synthesis when pools are sufficient. Conversely, it is activated by phosphoribosyl pyrophosphate (PRPP), a substrate for the pathway, linking pyrimidine synthesis to purine (B94841) metabolism and the pentose (B10789219) phosphate pathway. Post-translational modifications, such as phosphorylation by protein kinases like MAPK/ERK, can also modulate CPSII activity in response to cellular growth signals.
Metabolic Dysregulation of Pyrimidines in Disease Contexts
Due to their central role in nucleic acid synthesis and cell proliferation, the dysregulation of pyrimidine metabolism is a hallmark of several diseases, most notably cancer.
Rapidly proliferating cancer cells have a heightened demand for nucleotides to support DNA replication and RNA synthesis. Consequently, an upregulation of the de novo pyrimidine synthesis pathway is frequently observed in various tumors. Key enzymes like CAD, DHODH, and UMP synthase are often overexpressed or exhibit increased activity in cancerous tissues, making them attractive targets for chemotherapy. For example, drugs that inhibit thymidylate synthase (e.g., 5-fluorouracil) or DHODH (e.g., leflunomide, brequinar) effectively block pyrimidine synthesis and suppress tumor growth.
Hereditary disorders can also arise from deficiencies in pyrimidine metabolic enzymes. For instance, orotic aciduria is a rare genetic disease caused by a deficiency in UMP synthase, leading to the accumulation and excretion of orotic acid, along with megaloblastic anemia and developmental delays. Similarly, deficiencies in the catabolic enzyme dihydropyrimidine dehydrogenase (DPD) can lead to severe, life-threatening toxicity in patients receiving fluoropyrimidine-based chemotherapy (like 5-fluorouracil), as the drug cannot be properly degraded.
Future Directions and Emerging Research Avenues in 2,6 Dimethoxypyrimidine 4 Carbonitrile Chemistry
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on multi-step processes that often involve harsh reagents and generate substantial waste. A primary future objective is the development of greener, more efficient synthetic routes to 2,6-Dimethoxypyrimidine-4-carbonitrile and its analogues. Research in this area is moving towards one-pot reactions, the use of environmentally benign solvents and catalysts, and the reduction of energy consumption.
Recent advancements in the synthesis of structurally related compounds, such as 4-amino-2,6-dimethoxypyrimidine (B1265686), highlight a clear trend away from hazardous reagents like phosphorus oxychloride. google.com Innovative methods now employ a two-step process of cyclization followed by methylation, which simplifies the procedure and avoids the production of colored, phosphorus-containing wastewater. google.com For instance, routes using raw materials like cyanoacetate (B8463686) and urea, followed by methylation with agents such as dimethyl sulfate (B86663) in the presence of a phase transfer catalyst, are being optimized. google.comgoogle.com These strategies not only shorten the production steps but also significantly improve reaction yields and product quality. google.com
Future efforts will likely focus on adapting and refining these greener principles specifically for the large-scale synthesis of this compound. The exploration of catalytic systems, microwave-assisted synthesis, and flow chemistry represents promising avenues to enhance the sustainability and efficiency of its production.
| Approach | Key Reagents | Advantages | Reference |
|---|---|---|---|
| Traditional "Barbituric Acid" Method | Barbituric acid, Phosphorus oxychloride, Ammonia | Established methodology | google.com |
| Improved Two-Step "Green" Method | Cyanoacetate, Urea, Dimethyl sulfate, Phase transfer catalyst | Avoids hazardous phosphorus reagents, reduces waste, simpler process, higher yield | google.com |
| One-Pot Cyclization/Methylation | Methyl cyanoacetate, Urea, Sodium methylate, Dimethyl sulfate | Simplified process route, improved reaction conditions and product quality | google.com |
Elucidation of Novel Reactivity Patterns and Transformational Pathways
Understanding the intrinsic reactivity of this compound is crucial for its application as a building block in organic synthesis. The molecule features several reactive sites: the nitrile group, the methoxy (B1213986) groups, and the pyrimidine ring itself. Future research will focus on systematically exploring the transformations at each of these positions.
The cyano group is a versatile functional handle that can be converted into a variety of other functionalities, such as amides, carboxylic acids, or tetrazoles, each opening doors to new classes of derivatives. Research on related 2-cyanopyrimidines has demonstrated the displacement of other groups (like sulfones) by cyanide, a transformation that could potentially be reversed or modified. researchgate.net
Furthermore, the methoxy groups at the 2- and 6-positions are susceptible to nucleophilic substitution, allowing for the introduction of diverse substituents, including amino, alkyl, or aryl groups. The development of selective, single-displacement reactions would be a significant breakthrough. Convergent three-component reactions, such as the Biginelli-inspired synthesis of 2-amino-4,6-diarylpyrimidin-5-carbonitriles, showcase complex transformations that build the pyrimidine ring in a single step from an aldehyde, an α-cyanoketone, and guanidine. nih.gov Applying similar multi-component strategies starting from or targeting analogues of this compound could yield vast libraries of novel compounds efficiently.
Advanced Computational Approaches for Rational Design and Discovery
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational methods offer a pathway to rationally design new molecules with tailored properties, thereby accelerating the discovery process and reducing reliance on empirical screening.
Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict the molecule's electronic structure, reactivity, and photophysical properties. mdpi.com Such studies can provide insights into the physicochemical characteristics at a molecular level, helping to explain experimental observations and guide synthetic efforts. mdpi.com For example, DFT calculations on related pyrimidine-5-carbonitrile derivatives have shown a high correlation between calculated ionization potentials and observed analgesic activity, demonstrating the predictive power of these methods. nih.gov
Molecular docking is another powerful computational tool that can predict the binding interactions of pyrimidine-based ligands with biological targets. ekb.egdovepress.com By docking derivatives of this compound into the active sites of enzymes like COX-2 or receptors like the A1 adenosine (B11128) receptor, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and selectivity. nih.govnih.gov This structure-based drug design approach has been successfully used to identify novel pyrimidine carbonitrile derivatives as potential anticancer agents. ekb.eg
| Computational Method | Objective | Finding/Application | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Correlate electronic properties with biological activity | Found high correlation between ionization potentials and analgesic properties in pyrimidine-5-carbonitriles | nih.gov |
| Molecular Docking | Identify and optimize inhibitors for anticancer targets (e.g., BRD4) | Designed novel pyrimidine carbonitriles that fit the target's binding site and showed superior drug-likeness | ekb.eg |
| Molecular Docking | Explain lipoxygenase inhibitory activity | Docking studies showed high affinities of dihydropyrimidine (B8664642) analogues with the enzyme, explaining experimental results | dovepress.com |
| DFT and TD-DFT | Investigate physicochemical and photophysical properties | Provided insights into molecular structure and spectral bands of 2-amino-4,6-diphenylnicotinonitriles | mdpi.com |
Expanding the Scope of Applications in Interdisciplinary Fields
While pyrimidine derivatives are well-established in medicinal chemistry and agrochemistry, the specific potential of this compound remains largely to be explored in a wider range of interdisciplinary fields. Future research will likely see this scaffold applied in novel contexts, including materials science, chemical biology, and diagnostics.
In medicinal chemistry, the pyrimidine core is a key feature in numerous therapeutics. nih.gov The this compound scaffold could be investigated for a variety of biological activities. Research on analogous structures suggests potential as COX-2 inhibitors for anti-inflammatory and anticancer applications, A1 adenosine receptor antagonists for neurological or cardiovascular conditions, or DPP-4 inhibitors for the treatment of type 2 diabetes. nih.govnih.govrjraap.com
In agrochemistry, the related compound 2-amino-4,6-dimethoxypyrimidine (B117758) is a crucial intermediate for a range of sulfonylurea herbicides. google.comnih.gov This establishes a clear precedent for exploring derivatives of this compound as new agrochemical agents, potentially leading to the development of novel herbicides, fungicides, or insecticides.
Beyond these areas, the unique electronic and photophysical properties that can be engineered into this scaffold may lead to applications in organic electronics (e.g., as components of organic light-emitting diodes, OLEDs) or as fluorescent probes for bio-imaging and diagnostics. The synthesis of derivatives with extensive conjugation could yield compounds with interesting optical properties worthy of investigation. mdpi.com
| Field | Potential Target/Application | Rationale Based on Related Compounds | Reference |
|---|---|---|---|
| Medicinal Chemistry (Oncology) | COX-2 Inhibition | Pyrimidine-benzene sulfonamide derivatives show potent COX-2 inhibition and anticancer activity. | nih.gov |
| Medicinal Chemistry (Neurology/Cardiology) | A1 Adenosine Receptor Antagonism | 2-Amino-4,6-disubstitutedpyrimidin-5-carbonitrile scaffold yields potent and selective A1AR antagonists. | nih.gov |
| Medicinal Chemistry (Metabolic Disease) | DPP-4 Inhibition | Fused pyrazolopyrimidine derivatives show significant DPP-4 inhibition for potential type 2 diabetes treatment. | rjraap.com |
| Agrochemistry | Herbicide Development | 2-Amino-4,6-dimethoxypyrimidine is a key intermediate for commercial sulfonylurea herbicides. | google.comnih.gov |
| Materials Science | Fluorescent Probes / Organic Electronics | Amino-diphenylnicotinonitriles exhibit solvent-dependent fluorescence, suggesting tunable photophysical properties. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,6-dimethoxypyrimidine-4-carbonitrile, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions under thermal aqueous conditions, utilizing aryl aldehydes, malononitrile, and methoxy-substituted amines. Key intermediates are characterized using IR spectroscopy (to confirm nitrile C≡N stretches at ~2212 cm⁻¹) and ¹H/¹³C NMR (to resolve methoxy protons at δ ~3.3–3.5 ppm and aromatic protons). Elemental analysis (C, H, N) is critical for validating purity, with deviations >0.3% indicating impurities .
Q. How are spectroscopic techniques employed to confirm the structure of this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Detects nitrile (C≡N) and carbonyl (C=O) functional groups. For example, nitrile stretches appear at 2212 cm⁻¹, while carbonyls (if present) appear at 1640–1681 cm⁻¹ .
- NMR Spectroscopy : ¹H NMR identifies methoxy groups (singlets at δ ~3.5 ppm) and aromatic protons (multiplet regions δ 7.0–8.4 ppm). ¹³C NMR confirms quaternary carbons adjacent to nitriles (~118–120 ppm) .
- HRMS : Validates molecular weight with precision <5 ppm error .
Q. What safety protocols are recommended for handling nitrile-containing pyrimidines like this compound?
- Methodological Answer : Use fume hoods to avoid inhalation of nitrile vapors. Wear nitrile gloves and lab coats to prevent skin contact. Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Dispose of waste via certified hazardous waste services, as nitriles can release toxic cyanide under combustion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while aqueous conditions reduce side reactions .
- Catalysis : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) accelerate cyclization steps. For example, ZnCl₂ increases yields by 15–20% in pyrimidine ring formation .
- Temperature Control : Reactions at 80–100°C balance kinetics and thermal decomposition risks .
Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data for pyrimidinecarbonitriles?
- Methodological Answer :
- Sample Purity : Recrystallize compounds using ethanol/water mixtures to remove unreacted starting materials.
- Tautomerism : Check for keto-enol tautomerism (common in dihydropyrimidines) via ¹H NMR; tautomers show split peaks for NH protons .
- Instrument Calibration : Cross-validate with HRMS to confirm molecular formulas .
Q. What computational methods support the structural analysis of this compound?
- Methodological Answer :
- DFT Calculations : Predict NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) and compare with experimental data to validate assignments .
- Database Cross-Referencing : Use NIST Chemistry WebBook to compare IR and MS spectra with known analogs .
Q. How do substituent effects (e.g., methoxy vs. methylthio groups) influence the reactivity of pyrimidinecarbonitriles?
- Methodological Answer :
- Electron-Donating Groups (e.g., methoxy) : Stabilize intermediates via resonance, favoring cyclization. Methylthio groups increase electrophilicity at C2/C4 positions, altering reaction pathways .
- Steric Effects : Bulkier substituents (e.g., benzylthio) reduce yields by hindering nucleophilic attack at the nitrile carbon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
